1-(3-Amino-4-fluorophenyl)-2-chloropropan-1-one
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Overview
Description
1-(3-Amino-4-fluorophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C9H9ClFNO It is a derivative of phenylpropanone, featuring an amino group at the 3-position, a fluorine atom at the 4-position, and a chlorine atom at the 2-position of the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-fluorophenyl)-2-chloropropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-amino-4-fluorobenzaldehyde and 2-chloropropanone.
Condensation Reaction: The 3-amino-4-fluorobenzaldehyde undergoes a condensation reaction with 2-chloropropanone in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place under steady-state conditions, allowing for efficient production and easy scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-fluorophenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-4-fluorophenyl)-2-chloropropan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-fluorophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **1
Properties
Molecular Formula |
C9H9ClFNO |
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Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-(3-amino-4-fluorophenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClFNO/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,12H2,1H3 |
InChI Key |
OAKPSIOBBBCUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)F)N)Cl |
Origin of Product |
United States |
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